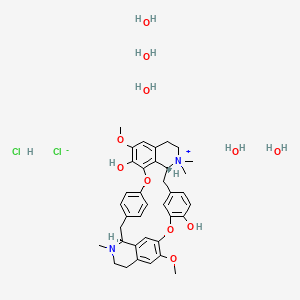

(+)-Tubocurarine chloride pentahydrate

Description

A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.

See also: Tubocurarine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers". ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine. The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel. |

|---|---|

CAS No. |

6989-98-6 |

Molecular Formula |

C37H42Cl2N2O6 |

Molecular Weight |

681.6 g/mol |

IUPAC Name |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

InChI Key |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Appearance |

Solid powder |

melting_point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

Other CAS No. |

57-94-3 6989-98-6 |

physical_description |

Solid |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

Origin of Product |

United States |

Foundational & Exploratory

From Amazonian Toxins to Neuromuscular Blockade: The Origin, Isolation, and Pharmacology of d-Tubocurarine

Executive Summary

The transition of curare from an indigenous Amazonian hunting poison to a foundational pillar of modern anesthesiology represents one of the most significant triumphs in the history of pharmacology. This technical guide deconstructs the botanical origins, chemical isolation, and precise pharmacodynamics of d-tubocurarine , the primary active alkaloid in tube curare. By examining the rigorous extraction protocols and ex vivo validation models that defined its clinical translation, this whitepaper provides a comprehensive framework for understanding competitive neuromuscular blocking agents (NMBAs).

Ethnopharmacology & Botanical Origins

For centuries, indigenous tribes of the Amazon basin utilized crude plant extracts to induce flaccid paralysis in prey[1]. The preparation of these toxins was highly variable, relying on dozens of plant species. However, early pharmacological classification categorized curare based on the containers used for storage: tube curare (packed in bamboo), calabash curare (stored in gourds), and pot curare[1].

The most clinically significant of these was tube curare, derived primarily from the bark of the woody vine Chondrodendron tomentosum[2]. While crude curare was highly effective for hunting, its variable composition—containing a mixture of active alkaloids, inactive resins, and toxic impurities—rendered it dangerously unpredictable for medical use. The lack of standardization necessitated a rigorous chemical approach to isolate the specific molecule responsible for neuromuscular blockade[3].

The 1935 Breakthrough: Chemical Isolation & Structural Elucidation

The critical turning point in curare's clinical trajectory occurred in 1935 when British chemist Harold King, working in Sir Henry Dale’s laboratory, successfully isolated the active principle from a dried museum specimen of tube curare[1]. King identified this potent compound as d-tubocurarine and elucidated its chemical structure[1].

Structurally, d-tubocurarine is a bisbenzylisoquinoline alkaloid[4]. King initially characterized it as a bulky, rigid molecule possessing two quaternary ammonium groups at opposite ends[5]. Modern structural analysis later refined this, revealing it to be a mono-quaternary alkaloid with a secondary tertiary amine that becomes protonated at physiological pH, effectively allowing it to act as a bis-cationic molecule[6]. This structural motif is the cornerstone of its pharmacological activity: the positively charged nitrogen atoms mimic the quaternary nitrogen of endogenous acetylcholine (ACh), allowing the bulky alkaloid to anchor itself to the receptor without triggering a conformational change[7].

Pharmacodynamics: Mechanism of nAChR Blockade

d-Tubocurarine acts as a competitive, non-depolarizing antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction (NMJ)[7].

Under normal physiological conditions, ACh released from the presynaptic neuron crosses the synaptic cleft and binds to the α-subunits of the pentameric nAChR[7]. This binding opens a central pore, allowing Na⁺ influx, which depolarizes the muscle membrane and triggers contraction[7]. d-Tubocurarine occupies these exact binding sites with high affinity but zero intrinsic efficacy[7]. By physically occluding the receptor, it prevents ACh binding, thereby inhibiting membrane depolarization and resulting in flaccid paralysis[1].

Fig 1: Mechanism of d-tubocurarine competitive antagonism at the neuromuscular junction.

Quantitative Kinetic Profile

The precise kinetic interaction between d-tubocurarine and the nAChR has been extensively mapped using voltage-clamp techniques on miniature endplate currents[8]. The blockade is driven by rapid association rates and differential binding affinities across the receptor's two agonist recognition sites[8].

Table 1: Kinetic and Pharmacodynamic Parameters of d-Tubocurarine Blockade

| Parameter | Value | Biological Significance |

| Target Receptor | Nicotinic ACh Receptor (nAChR) | Primary site of action at the neuromuscular junction[7]. |

| Stoichiometric KD (Site 1) | ~2.2 µM | High-affinity binding site on the nAChR α-subunit[8]. |

| Stoichiometric KD (Site 2) | ~8.8 µM | Lower-affinity binding site on the nAChR α-subunit[8]. |

| Association Rate Constant (k+D) | 8.9 × 10⁸ M⁻¹ s⁻¹ | Extremely fast binding kinetics, comparable to native ACh[8]. |

| Reversibility | Competitive (Surmountable) | Blockade is fully reversible by AChE inhibitors (e.g., neostigmine)[7]. |

Standardized Experimental Methodologies

To transition from crude plant extracts to highly purified pharmacological agents, researchers developed rigorous, self-validating protocols for both chemical extraction and biological validation.

Extraction and Isolation of d-Tubocurarine

The isolation of d-tubocurarine from Chondrodendron tomentosum relies on exploiting the differential solubility of alkaloids across varying pH gradients[9].

Step-by-Step Methodology:

-

Biomass Preparation: 200 g of C. tomentosum bark and stems are mechanically milled. Causality: Pulverization maximizes the surface area, ensuring exhaustive solvent penetration during extraction[9].

-

Soxhlet Extraction: The biomass is subjected to continuous Soxhlet extraction using ethanol for 72 hours[9]. Causality: Ethanol is a highly effective polar solvent that solubilizes the alkaloid salts along with plant resins.

-

Concentration: The crude ethanol extract is evaporated in a water bath to one-tenth of its original volume[9].

-

Acid-Base Partitioning: 50 g of the concentrated crude is transferred to a separating funnel and mixed with 200 mL of 0.5 M HCl[9]. Causality: The acidic environment protonates the basic alkaloids, converting them into highly water-soluble hydrochloride salts.

-

Lipid/Resin Wash: The acidic aqueous mixture is washed with 200 mL of diethyl ether[9]. Causality: Diethyl ether strips away non-polar, unprotonated impurities (fats, resins, and non-alkaloid organics), leaving the purified alkaloid salts in the aqueous phase.

-

Alkalinization & Precipitation: The aqueous phase is made alkaline using excess ammonia, followed by the addition of tartaric acid[9]. Causality: Alkalinization reverts the compounds to their free base form, while tartaric acid specifically precipitates the tubocurarine alkaloid as a semi-solid tartrate salt, successfully isolating it from other trace alkaloids[9].

Fig 2: Step-by-step alkaloid extraction workflow for isolating d-tubocurarine.

Ex Vivo Validation: The Phrenic Nerve-Hemidiaphragm Assay

To validate the efficacy and mechanism of the isolated d-tubocurarine, pharmacologists utilize the classic ex vivo rodent phrenic nerve-hemidiaphragm preparation.

Step-by-Step Methodology:

-

Tissue Isolation: The left phrenic nerve and its attached hemidiaphragm muscle are surgically excised from a euthanized rodent model. Causality: This specific tissue preserves the intact physiological architecture of the mammalian NMJ, allowing for direct observation of synaptic transmission.

-

Organ Bath Setup: The tissue is mounted in an organ bath containing oxygenated Tyrode's solution maintained at 37°C to preserve tissue viability.

-

Electrical Stimulation: Supramaximal square-wave electrical pulses are applied exclusively to the phrenic nerve. Causality: Stimulating the nerve (rather than the muscle directly) ensures that any observed contraction relies entirely on successful ACh release and nAChR activation.

-

Drug Administration: d-Tubocurarine is introduced into the bath, and the dose-dependent decrease in isometric twitch tension is recorded.

-

Self-Validating Reversal: An acetylcholinesterase (AChE) inhibitor, such as neostigmine, is added to the bath[7]. Causality: Neostigmine prevents the breakdown of endogenous ACh, flooding the synaptic cleft. The subsequent restoration of muscle twitch tension definitively proves that the paralysis was caused by competitive antagonism, rather than irreversible neurotoxicity or muscle fiber degradation[7].

Clinical Translation & Legacy

The rigorous isolation and validation of d-tubocurarine paved the way for its clinical debut. On January 23, 1942, anesthesiologists Harold Griffith and Enid Johnson administered a standardized curare preparation (Intocostrin) to a patient undergoing an appendectomy[1].

This event revolutionized surgical medicine. Prior to curare, achieving the profound muscle relaxation required for abdominal surgery necessitated dangerously deep levels of general anesthetics like ether or chloroform, which frequently caused fatal cardiovascular depression[1]. By decoupling unconsciousness from muscle relaxation, d-tubocurarine allowed surgeons to operate safely under lighter anesthesia[3]. While d-tubocurarine has since been superseded by safer synthetic derivatives (such as rocuronium and pancuronium) that lack its histamine-releasing side effects, its bis-cationic structural scaffold remains the blueprint for modern neuromuscular pharmacology[1],[5].

References

1.1. 1 1.2. 7 1.3.2 1.5.3 1.11.8 1.12. 6 1.13. 5 1.16.9 1.17.4

Sources

- 1. Curare - Wikipedia [en.wikipedia.org]

- 2. A TORTURED PATH: Curare’s Journey from Poison Darts to Paralysis by Design [triggered.edina.clockss.org]

- 3. hopp.uwpress.org [hopp.uwpress.org]

- 4. ask-ayurveda.com [ask-ayurveda.com]

- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curare [bionity.com]

- 7. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 8. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Deciphering the Mechanism of Action of (+)-Tubocurarine at the Neuromuscular Junction: A Technical Guide

Executive Summary

(+)-Tubocurarine (d-TC), an alkaloid originally derived from the South American plant Chondrodendron tomentosum, is the prototypical non-depolarizing neuromuscular blocking agent (NDMBA). While historically recognized for its clinical utility in inducing muscle relaxation, d-TC remains a critical pharmacological tool for probing the structural and functional dynamics of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction (NMJ)[1]. This guide provides an in-depth mechanistic analysis of d-TC, detailing its biphasic binding kinetics, pre- and post-junctional effects, and the rigorous experimental protocols required to quantify its pharmacodynamics.

Molecular Architecture and Biphasic Mechanism of Action

The adult mammalian NMJ is populated by muscle-type nAChRs, which are heteropentameric ligand-gated ion channels composed of two α1 subunits, and one each of the β1, δ, and ε subunits (embryonic forms utilize a γ subunit instead of ε)[2].

Competitive Orthosteric Antagonism

The primary mechanism of d-TC involves competitive antagonism at the two orthosteric acetylcholine (ACh) binding sites located at the α-δ and α-ε (or α-γ) subunit interfaces[3]. Because the activation of the nAChR requires the simultaneous binding of two ACh molecules, the occupation of just one site by d-TC is sufficient to prevent channel opening and subsequent muscle depolarization[3]. Notably, d-TC exhibits unequal affinities for these two sites, binding with higher affinity to the α-γ interface compared to the α-δ interface[3].

Voltage-Dependent Open-Channel Block

Beyond competitive antagonism, high-resolution patch-clamp studies have revealed a secondary mechanism: open-channel block[4]. At higher concentrations or hyperpolarized membrane potentials (e.g., -90 mV), d-TC molecules can enter and physically occlude the open pore of the nAChR[5]. This block is strongly voltage-dependent, as the positively charged quaternary ammonium groups of d-TC are drawn deeper into the transmembrane electric field during hyperpolarization[6].

Pre-Junctional Modulation and Tetanic Fade

While post-junctional blockade prevents end-plate potential (EPP) generation, d-TC also acts on pre-junctional α3β2-containing nAChRs[1]. Normally, these pre-synaptic receptors facilitate a positive feedback loop that mobilizes ACh vesicles during high-frequency nerve stimulation[1]. By blocking these pre-junctional receptors, d-TC induces "tetanic fade"—a progressive decline in muscle tension during repetitive stimulation[7].

Biphasic mechanism of (+)-Tubocurarine featuring competitive orthosteric and open-channel block.

Quantitative Pharmacodynamics

To contextualize the potency of d-TC, it is essential to compare its binding kinetics and affinities against the endogenous ligand and other NDBMAs. The association rate of d-TC is remarkably fast (comparable to ACh), meaning the functional blockade is kinetically limited by the brief duration of synaptic ACh presence[3].

Table 1: Comparative Binding Affinities and Kinetics at Muscle-Type nAChRs

| Ligand | Action | Target Receptor | Kd / Ki | IC50 | Key Kinetic Feature |

| Acetylcholine | Endogenous Agonist | Muscle (α1)2β1δε | ~50 µM (Resting)[2] | N/A | Rapid dissociation; high affinity (~1-5 µM) in desensitized state[2]. |

| (+)-Tubocurarine | Competitive Antagonist / Channel Blocker | Muscle (α1)2β1δε | 0.34 µM[5] | 0.39 µM[8] | Fast association (8.9 x 10^8 M^-1 s^-1)[3]; voltage-dependent pore block[5]. |

| Pancuronium | Competitive Antagonist | Muscle (α1)2β1δε | ~1-5 nM[2] | ~5 nM | Higher affinity than d-TC due to 2.2-fold faster association and 2.8-fold slower dissociation[9]. |

| α-Bungarotoxin | Irreversible Antagonist | Muscle (α1)2β1γδ | ~0.02 nM[10] | N/A | Near-irreversible binding; used as a radioligand competitor[10]. |

Experimental Methodologies: Validating nAChR Antagonism

To rigorously characterize the mechanism of action of d-TC or novel NDBMAs, researchers must employ orthogonal techniques. Below are self-validating protocols designed to isolate binding affinity (Radioligand Assay) and functional channel kinetics (Patch-Clamp).

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the equilibrium dissociation constant (Ki) by measuring the ability of d-TC to displace a high-affinity radiolabeled ligand (e.g.,[125I]-α-Bungarotoxin) from the orthosteric site[8].

-

Causality & Logic: Using Torpedo californica electric organ membranes provides a highly enriched source of muscle-type nAChRs, ensuring high signal-to-noise ratios without the confounding variables of intact cellular metabolism[8].

-

Step 1: Membrane Preparation: Resuspend Torpedo membranes (containing ~1.25 nM toxin-binding sites) in 50 µL of binding buffer (20 mM Tris-HCl, 1 mg/mL BSA, pH 8.0)[8].

-

Step 2: Equilibration: Add unlabeled d-TC at varying concentrations (10^-9 to 10^-4 M). Incubate for 3 hours at room temperature to ensure equilibrium is reached before introducing the radioligand[8].

-

Step 3: Radioligand Addition: Introduce [125I]-α-Bungarotoxin to a final concentration of 0.1–0.2 nM. Incubate for exactly 5 minutes[8]. Self-Validating Check: The brief 5-minute incubation is critical; it prevents the near-irreversible α-Bungarotoxin from completely and artificially displacing the equilibrium-bound d-TC over time.

-

Step 4: Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding[10]. Wash with ice-cold buffer, dry, and quantify using a scintillation counter[10].

-

Step 5: Data Analysis: Plot the percentage of specific binding against log[d-TC] to determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Single-Channel Patch-Clamp Electrophysiology

To differentiate between competitive antagonism and open-channel block, single-channel recordings of miniature end-plate currents (mEPCs) are required[3].

-

Causality & Logic: Voltage clamping at hyperpolarized potentials (e.g., -90 mV to -120 mV) exaggerates the voltage-dependent entry of d-TC into the channel pore, allowing the isolation of the open-channel blocking mechanism from simple orthosteric competition[5].

-

Step 1: Preparation: Isolate a muscle fiber (e.g., frog sartorius or mouse soleus) and maintain in oxygenated Ringer's solution at 20°C[3].

-

Step 2: Electrode Placement: Polish a glass micropipette (tip resistance 10-30 MΩ) and fill with the recording solution containing a known concentration of ACh (e.g., 100 µM) and the test concentration of d-TC (1-5 µM)[4].

-

Step 3: Seal Formation: Form a high-resistance gigaseal (>1 GΩ) on the perisynaptic region of the muscle membrane[4].

-

Step 4: Voltage Clamp & Recording: Clamp the membrane potential at -90 mV[3]. Record the mEPCs.

-

Step 5: Washout Control (Self-Validation): Perfuse the bath with d-TC-free Ringer's solution to confirm the reversibility of the block. This validates that the observed reduction in channel open time is drug-induced and not an artifact of receptor desensitization or cell rundown[11].

-

Step 6: Kinetic Analysis: Analyze the decay time constant (τ) of the mEPCs. A biphasic decay curve (a fast component representing the channel closing rate and a slow component representing d-TC dissociation from the pore) confirms open-channel block[5].

Orthogonal workflow combining radioligand binding and patch-clamp electrophysiology.

Conclusion

The pharmacological profile of (+)-tubocurarine extends far beyond simple competitive antagonism. Its ability to simultaneously compete for the orthosteric site and physically occlude the ion channel pore makes it a complex, multifaceted probe for nAChR dynamics[5]. Furthermore, its pre-junctional activity highlights the intricate feedback mechanisms governing neuromuscular transmission[7]. For drug development professionals, the methodologies outlined here—balancing equilibrium binding assays with high-resolution kinetic electrophysiology—remain the gold standard for evaluating novel neuromuscular blockers and nAChR modulators.

References

- Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC, nih.gov,

- Navigating the Nicotinic Maze: A Technical Guide to nAChR Antagonists for Subtype-Specific Research - Benchchem, benchchem.com,

- The Kinetics of Inhibition of Nicotinic Acetylcholine Receptors by (+)

- Nicotinic ACh Receptors, windows.net,

- Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology, cambridge.org,

- Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the r

- Single-Channel Studies of the Action of ( + )-Tubocurarine on Locust Muscle Glutamate Receptors - Company of Biologists Journals, biologists.com,

- Reduced facilitation and vesicular uptake in crustacean and mammalian neuromuscular junction by T-588, a neuroprotective compound | PNAS, pnas.org,

- Curare alkaloids from Matis Dart Poison: Comparison with d-tubocurarine in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors | PLOS One, plos.org,

- Nicotinic ACh Receptors - Tocris Bioscience, tocris.com,

- DRUG-INDUCED MODIFICATION OF IONIC CONDUCTANCE AT THE NEUROMUSCULAR JUNCTIONl - Annual Reviews, annualreviews.org,

- The actions of tubocurarine at the frog neuromuscular junction - PMC - NIH, nih.gov,

Sources

- 1. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curare alkaloids from Matis Dart Poison: Comparison with d-tubocurarine in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pnas.org [pnas.org]

(+)-Tubocurarine as a competitive antagonist of nicotinic acetylcholine receptors

Executive Summary

(+)-Tubocurarine (d-TC) is the historical and mechanistic prototype for non-depolarizing neuromuscular blocking agents (NMBAs). While its clinical use has been superseded by synthetic benzylisoquinolines (e.g., atracurium) and aminosteroids (e.g., rocuronium) due to side effects like histamine release and ganglionic blockade, d-TC remains the gold standard tool compound for characterizing competitive antagonism at nicotinic acetylcholine receptors (nAChRs).

This guide provides a rigorous technical framework for researchers using d-TC to probe nAChR physiology. It details the molecular basis of its binding, validated experimental protocols for ex vivo and in vitro assays, and the mathematical treatment of data using Schild analysis.

Molecular Pharmacology

The Target: Muscle-Type nAChR

The primary target of d-TC is the post-junctional nicotinic acetylcholine receptor at the neuromuscular junction (NMJ). This is a ligand-gated ion channel with a pentameric structure.

-

Embryonic/Denervated Composition:

-

Adult Innervated Composition:

Binding Interface & Orthosteric Competition

d-TC acts as a competitive antagonist , meaning it binds reversibly to the same orthosteric sites as the endogenous agonist, Acetylcholine (ACh), without inducing the conformational change required for channel opening.

-

Binding Sites: The two ACh binding pockets are located at the subunit interfaces:

-

-

-

-

-

-

-

Key Residues: The binding pocket is formed by three loops (A, B, C) from the

subunit and three loops (D, E, F) from the complementary non--

-Subunit: Tyrosine and Tryptophan residues in Loop C are critical for cation-

-

-Subunit: Residues such as Tyr117 dictate the specific high-affinity interaction with d-TC, distinguishing it from the

-

-Subunit: Tyrosine and Tryptophan residues in Loop C are critical for cation-

Secondary Mechanisms

While predominantly competitive, high concentrations of d-TC can exhibit open-channel block . This occurs when the molecule enters the open pore and physically occludes ion flow. This manifests kinetically as a voltage-dependent reduction in mean open time (

Visualization: nAChR Signaling & Blockade

The following diagram illustrates the competitive dynamic at the NMJ.

Figure 1: Competitive antagonism pathway. d-TC competes with ACh for the binding site, forming an inactive complex that prevents channel opening and downstream depolarization.

Experimental Frameworks

Protocol A: Ex Vivo Phrenic Nerve-Hemidiaphragm Assay

This is the classical bioassay for determining neuromuscular blockade potency. It preserves the native synaptic architecture.

Objective: Measure the reduction in twitch height in response to nerve stimulation.

1. Tissue Preparation

-

Species: Male Wistar rats (200–250 g) or mice.

-

Dissection: Excise the left hemidiaphragm with the phrenic nerve attached.

-

Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Conditions: Maintain at 37°C and aerate continuously with carbogen (95% O₂ / 5% CO₂).

2. Instrumentation

-

Mounting: Secure the rib cage margin to a stationary hook and the central tendon to an isometric force transducer.

-

Stimulation: Place the phrenic nerve on bipolar platinum electrodes.

3. Stimulation Parameters (Critical)

-

Frequency: 0.1 Hz (1 pulse every 10 seconds).

-

Expert Insight: Higher frequencies (e.g., >1 Hz) can induce "tetanic fade" or facilitate neurotransmitter release, confounding the measurement of pure post-synaptic receptor blockade.

-

-

Pulse Width: 0.1 – 0.2 ms.

-

Voltage: Supramaximal (typically 1.5x the voltage required to elicit max twitch, ~3-5 V).

4. Experimental Workflow

-

Equilibration: Allow tissue to stabilize for 30–60 mins until twitch tension is constant.

-

Baseline: Record 10 mins of stable baseline twitches.

-

Dosing: Add d-TC cumulatively (e.g., 0.1, 0.3, 1.0, 3.0

M) to the bath. -

Measurement: Wait 15–20 mins per concentration for equilibrium (stable block).

-

Washout: Verify reversibility by washing with fresh Krebs solution.

Protocol B: In Vitro Whole-Cell Patch Clamp

Used for detailed kinetic analysis and single-channel properties.

Objective: Record macroscopic currents (

1. Cell System

-

Source: BC3H-1 cell line (expresses muscle-type nAChR) or HEK293 cells transiently transfected with

subunits.

2. Recording Solutions

-

Extracellular (Bath): Standard Tyrode’s solution.

-

Intracellular (Pipette): CsCl-based solution (to block K+ channels and isolate Cl-/cation currents).

-

Composition: CsCl 140 mM, MgCl₂ 2 mM, EGTA 10 mM, HEPES 10 mM, pH 7.2.

-

3. Voltage Clamp Settings

-

Holding Potential (

): -60 mV to -90 mV . -

Series Resistance (

): Compensation > 70% is required due to the fast kinetics of nAChR currents.

4. Drug Application (The "U-Tube" or Piezo Method)

-

Expert Insight: Bath perfusion is too slow for nAChR kinetics (desensitization occurs in milliseconds). You must use a rapid perfusion system (e.g., theta-glass piezo stepper or U-tube) to apply ACh.

-

Protocol:

-

Apply Control ACh (e.g., 10

M) for 500 ms. Record Peak Current ( -

Pre-apply d-TC for 30 seconds (to ensure receptor occupancy).

-

Co-apply ACh (10

M) + d-TC. Record Peak Current (

-

Data Analysis: Schild Regression

To prove competitive antagonism and calculate the affinity constant (

The Dose Ratio (DR)

The Dose Ratio is the factor by which the agonist concentration must be increased to achieve the same response in the presence of the antagonist.[1]

The Schild Equation

For a simple competitive antagonist:

Constructing the Plot

-

Generate full ACh dose-response curves (DRC) in the absence and presence of increasing fixed concentrations of d-TC.

-

Calculate the

for each curve. -

Calculate

for each d-TC concentration. -

Plot

vs.

Interpretation

-

Slope: Should be 1.0 (unity).

-

Slope < 1: Suggests negative cooperativity or multiple binding sites.

-

Slope > 1: Suggests non-equilibrium conditions or toxic effects.

-

-

X-Intercept: The X-intercept equals

.[1] -

: Defined as

Visualization: Schild Analysis Workflow

Figure 2: Step-by-step workflow for Schild Analysis to determine antagonist affinity (

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Mechanism | Competitive Antagonist | Reversible binding to |

| 6.8 – 7.2 | Species and tissue dependent (frog vs. rat). | |

| ~35 nM | ||

| ~1.2 | ||

| Onset | Slow (relative to ACh) | Limited by diffusion in tissue preparations. |

| Duration | Long-acting | |

| Selectivity | Muscle nAChR > Neuronal | Weak antagonist at neuronal |

Clinical & Translational Context

While d-TC is rarely used clinically today, understanding its "dirty" profile is vital for interpreting historical data and designing safer drugs.

-

Histamine Release: d-TC induces histamine release from mast cells directly (non-IgE mediated). This causes bronchospasm and hypotension in animal models, which can confound hemodynamic readouts in in vivo studies.

-

Ganglion Blockade: At higher doses, d-TC blocks neuronal nAChRs in autonomic ganglia, leading to a drop in mean arterial pressure (MAP).

Research Recommendation: When using d-TC in whole-animal models, pretreat with antihistamines (e.g., diphenhydramine) to isolate nAChR-mediated effects.

References

-

Mechanism of Action & Binding Sites

-

Kinetics & Channel Block

-

Schild Analysis Methodology

-

Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy. Link

-

-

Phrenic Nerve Protocol

-

Histamine Release Mechanism

-

Grosman, N., & Diamant, B. (1978). Binding of 14C-labelled tubocurarine to rat mast cells in connection with histamine release. Agents and Actions. Link

-

Sources

- 1. youtube.com [youtube.com]

- 2. pa2online.org [pa2online.org]

- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A patch-clamp study of the partial agonist actions of tubocurarine on rat myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

Structure-Activity Relationship of Tubocurarine and Its Analogs: A Technical Guide

Part 1: Introduction & Historical Context

The isolation of d-tubocurarine (d-Tc) from Chondrodendron tomentosum marked a paradigm shift in anesthesiology, transforming muscle relaxation from a deep-anesthesia dependency to a pharmacologically controlled state. However, the clinical utility of d-Tc was limited by its side-effect profile, specifically histamine release and ganglionic blockade.

This guide analyzes the Structure-Activity Relationship (SAR) that drove the evolution from the crude alkaloid d-Tc to modern, precision-engineered neuromuscular blocking agents (NMBAs). We will explore how specific molecular modifications—rigidification of the steroid backbone, introduction of ester hydrolysis pathways, and "soft drug" design—have optimized potency, onset speed, and recovery profiles.

Part 2: The Pharmacophore & Structural Fundamentals[1]

The fundamental requirement for neuromuscular blockade at the nicotinic acetylcholine receptor (nAChR) is the presence of a cationic center that mimics the quaternary nitrogen of acetylcholine (ACh).

The "Curarimimetic" Pharmacophore

-

Quaternary Ammonium Group: Essential for electrostatic attraction to the anionic aspartate/glutamate residues in the

-subunits of the nAChR. -

Interonium Distance: Early SAR studies (Bovet) suggested an optimal distance of 1.0–1.4 nm between two cationic heads (bis-quaternary structure) allows the molecule to bridge the two

-subunits or span the receptor pore. -

Lipophilicity vs. Hydrophilicity: A balance is required. High hydrophilicity confines the drug to the extracellular fluid (limiting CNS entry), while specific lipophilic moieties (e.g., steroid backbone) enhance potency.

The Tubocurarine Paradigm Shift

Historically, d-Tc was believed to be a bis-quaternary alkaloid.[1] However, crystallographic studies revealed it is actually a mono-quaternary, mono-tertiary amine at physiological pH.

-

Implication: The tertiary amine is protonated at physiological pH, maintaining the cationic charge. However, this structure also contributes to its significant ganglionic blocking activity and histamine release (via mast cell degranulation), limiting its therapeutic index.

Part 3: Evolution of Analogs (SAR Analysis)

Generation 1: The Steroidal Series (Rigidity & Potency)

Representative Agents: Pancuronium, Vecuronium, Rocuronium.

-

Structural Core: A rigid androstane (steroid) skeleton . This rigidity fixes the spatial orientation of the two cationic heads (A-ring and D-ring substituents), preventing the "folding" seen in flexible chains.

-

Pancuronium (Bis-quaternary):

-

SAR: Contains two quaternary methylpiperidinium groups at positions 2 and 16.

-

Outcome: High potency (ED95 ~0.07 mg/kg) and long duration. The A-ring ACh-like fragment confers vagolytic activity (tachycardia) by blocking cardiac M2 muscarinic receptors.

-

-

Vecuronium (Mono-quaternary):

-

SAR: Removal of the methyl group from the 2-position nitrogen (making it a tertiary amine).

-

Outcome: Reduced vagolytic effect (increased selectivity for NMJ over cardiac M2) and increased biliary clearance.

-

-

Rocuronium (Mono-quaternary, Desacetoxy):

-

SAR: Removal of the acetoxy group at position 3 and substitution of the piperidine with a morpholine ring.

-

Bowman’s Principle: Rocuronium is less potent than vecuronium.[2][3] According to Bowman's principle, lower potency requires a higher molar dose, creating a steeper concentration gradient that drives faster diffusion into the NMJ.[4][5] This explains Rocuronium's rapid onset (60–90s).

-

Generation 2: The Benzylisoquinolinium Series (Degradation Pathways)

Representative Agents: Atracurium, Cisatracurium, Mivacurium.[6]

-

Structural Core: Two quaternary benzylisoquinoline heads linked by a flexible diester chain.

-

Hofmann Elimination (Atracurium/Cisatracurium):

-

SAR: The presence of a quaternary nitrogen

to an electron-withdrawing ester carbonyl group destabilizes the molecule. -

Outcome: Spontaneous, non-enzymatic degradation at physiological pH and temperature (Hofmann elimination) into laudanosine and a monoacrylate. This makes the duration of action independent of renal/hepatic function.

-

-

Stereochemistry (Cisatracurium):

-

Atracurium is a mixture of 10 stereoisomers.[7] Cisatracurium is the single

isomer. -

Outcome: Higher potency, slower onset, and significantly reduced histamine release compared to the parent mixture.

-

Generation 3: The Asymmetric Mixed-Onium Chlorofumarates

Representative Agent: Gantacurium (Investigational/New Class).

-

SAR: An asymmetric isoquinolinium diester with a chlorofumarate linker.

-

Cysteine Adduction: The electron-deficient double bond in the chlorofumarate linker reacts rapidly with L-cysteine (Michael addition) to form an inactive adduct.

-

Outcome: Ultra-short duration and the ability to be chemically reversed immediately by exogenous L-cysteine, bypassing the need for anticholinesterases.

Part 4: Visualization of SAR Evolution

Caption: The evolutionary lineage of NMBAs, transitioning from the natural alkaloid d-Tc to rigid steroidal agents and flexible benzylisoquinolines, culminating in chemically reversible "soft drugs" like Gantacurium.

Part 5: Experimental Protocols

Protocol A: In Vitro Potency Assay (Rat Phrenic Nerve-Hemidiaphragm)

This is the "Gold Standard" for assessing neuromuscular blockade potency and reversibility.

-

Preparation:

-

Expose the left phrenic nerve and hemidiaphragm of a male Sprague-Dawley rat (250–300g).

-

Excise the preparation and mount it in a double-walled organ bath containing Krebs-Henseleit solution (pH 7.4, 37°C), aerated with 95% O2 / 5% CO2.

-

-

Stimulation:

-

Apply supramaximal square-wave pulses (0.2 ms duration, 0.1 Hz) to the phrenic nerve via platinum electrodes.

-

Record isometric twitch tension using a force-displacement transducer.

-

-

Dosing & Measurement:

-

Allow tissue to equilibrate for 30 mins.

-

Add cumulative concentrations of the NMBA (e.g., 0.1, 0.3, 1.0, 3.0

M). -

Endpoint: Measure the reduction in twitch height. Calculate IC50 and IC95 using non-linear regression.

-

-

Validation:

-

Confirm mechanism by adding Neostigmine (AChE inhibitor). A competitive block should be reversed; a depolarizing block (Succinylcholine) may be potentiated.

-

Protocol B: Radioligand Binding Assay (Affinity)

Determines the affinity (

-

Source Tissue: Prepare membrane homogenates from Torpedo californica electric organ (high nAChR density) or mammalian muscle cell lines (e.g., TE671).

-

Ligand: Use [125I]-

-Bungarotoxin ( -

Incubation:

-

Incubate membrane aliquots with a fixed concentration of [125I]-

-Bgt (~1 nM) and varying concentrations of the test NMBA ( -

Incubate at 25°C for 60 mins to reach equilibrium.

-

-

Separation:

-

Filter through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Count radioactivity (CPM) in a gamma counter.

-

Plot % Specific Binding vs. Log[Drug]. Determine

using the Cheng-Prusoff equation :

-

Part 6: Mechanism of Action & Degradation

Competitive Antagonism

Nondepolarizing NMBAs act as competitive antagonists.[5] They bind to one or both

Caption: Competitive antagonism at the nAChR. The NMBA occupies the alpha-subunit binding site, preventing ACh-mediated channel opening.

Hofmann Elimination (Atracurium/Cisatracurium)

This unique pathway allows for organ-independent elimination.

Caption: The Hofmann elimination pathway. Spontaneous cleavage of the C-N bond beta to the electron-withdrawing ester group yields laudanosine and an acrylate.

Part 7: Comparative Data Table

| Agent | Class | Structure | ED95 (mg/kg) | Onset (min) | Duration | Elimination | Histamine Release |

| d-Tubocurarine | Benzylisoquinoline | Mono-quat | 0.51 | 3–5 | Long | Renal (40%) | +++ (High) |

| Pancuronium | Steroid | Bis-quat | 0.07 | 3–5 | Long | Renal (80%) | None |

| Vecuronium | Steroid | Mono-quat | 0.05 | 2–3 | Intermed. | Hepatic/Biliary | None |

| Rocuronium | Steroid | Mono-quat | 0.30 | 1–1.5 | Intermed. | Biliary/Renal | None |

| Atracurium | Benzylisoquinoline | Bis-quat | 0.23 | 2–3 | Intermed. | Hofmann/Ester hydrolysis | ++ (Slight) |

| Cisatracurium | Benzylisoquinoline | Bis-quat | 0.05 | 3–5 | Intermed. | Hofmann | None |

| Gantacurium | Chlorofumarate | Mixed-onium | 0.19 | 1–1.5 | Ultra-short | Cysteine Adduction | None |

Note: Data derived from standard human clinical pharmacology reviews (See References).

Part 8: References

-

Bowman, W. C. (2006). Neuromuscular block. British Journal of Pharmacology. Link

-

Appiah-Ankam, J., & Hunter, J. M. (2004). Pharmacology of neuromuscular blocking drugs. Continuing Education in Anaesthesia Critical Care & Pain. Link

-

Belmont, M. R., et al. (1995). Pharmacodynamics and pharmacokinetics of cisatracurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology. Link

-

Savarese, J. J., et al. (2010). Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011. Anesthesiology. Link

-

Kopman, A. F., et al. (1999).[3] Molar potency is predictive of the speed of onset of neuromuscular block for agents of intermediate, short, and ultrashort duration.[8] Anesthesiology. Link

-

Lee, C. (2001). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia. Link

Sources

- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 2. Neuromuscular Blocking Drugs: Physiology, Pharmacology and Clinical Aspects | Anesthesia Key [aneskey.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. partone.litfl.com [partone.litfl.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. [The clinical pharmacology of new benzylisoquinoline-diester compounds, with special consideration of cisatracurium and mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molar potency is predictive of the speed of onset of neuromuscular block for agents of intermediate, short, and ultrashort duration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Characterization of Neuromuscular Blockade using (+)-Tubocurarine in the Rat Phrenic Nerve-Hemidiaphragm Preparation

Executive Summary & Mechanism of Action

This guide details the protocol for utilizing (+)-Tubocurarine (d-TC) to induce and characterize neuromuscular blockade. d-TC is a mono-quaternary alkaloid and the historical prototype for non-depolarizing neuromuscular blocking agents (NMBAs).

Mechanism: d-TC acts as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction (NMJ).[1] It binds primarily to the

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive inhibition at the synaptic cleft.

Figure 1: Competitive antagonism of Acetylcholine by (+)-Tubocurarine at the neuromuscular junction.

Safety & Handling

WARNING: PARALYTIC AGENT. (+)-Tubocurarine is a potent neuromuscular blocker. Accidental injection or absorption can cause respiratory arrest.

-

PPE: Double nitrile gloves, lab coat, safety glasses.

-

Antidote: Keep Neostigmine and Atropine accessible.

-

Waste: Segregate all d-TC contaminated solutions as hazardous pharmaceutical waste.

Materials & Equipment

Physiological Salt Solution (Krebs-Henseleit)

Maintain pH 7.4 when bubbled with Carbogen (

| Component | Concentration (mM) | Function |

| NaCl | 118.0 | Osmolarity/Action Potential |

| KCl | 4.7 | Resting Membrane Potential |

| CaCl | 2.5 | Transmitter Release/Contraction |

| MgSO | 1.2 | Membrane Stability |

| KH | 1.2 | Buffer |

| NaHCO | 25.0 | pH Buffer (requires CO |

| Glucose | 11.0 | Energy Source |

Tissue Preparation

-

Subject: Male Wistar or Sprague-Dawley Rat (250–350 g).

-

Target Tissue: Left Phrenic Nerve-Hemidiaphragm.

-

Why this tissue? The hemidiaphragm is thin, allowing adequate oxygen diffusion in vitro. The phrenic nerve is robust and easily isolated, making it the "Gold Standard" for NMJ studies [1].

Hardware Setup

-

Organ Bath: 10–50 mL chamber, water-jacketed at 37°C.

-

Stimulator: Grass S88 or ADInstruments PowerLab.

-

Electrode: Bipolar platinum electrode (for nerve).

-

Transducer: Isometric Force Transducer (Range 0–50 g).

Experimental Protocol

Phase 1: Dissection & Mounting

-

Euthanasia: Anesthetize (e.g., Isoflurane) and exsanguinate or cervical dislocation (per local IACUC).

-

Thoracotomy: Rapidly open the chest. Remove the rib cage with the diaphragm attached.

-

Isolation: Locate the phrenic nerve (running along the mediastinum). Carefully dissect a fan-shaped section of the diaphragm containing the main nerve branch.

-

Mounting:

-

Secure the rib margin to the tissue holder.

-

Tie a thread to the central tendon and connect to the force transducer.

-

Place the nerve into the bipolar electrode.

-

-

Resting Tension: Apply 1.0 – 2.0 g of tension.

Phase 2: Equilibration & Stimulation

-

Wash: Flush with fresh Krebs solution every 15 minutes.

-

Time: Allow 30–60 minutes for tissue to stabilize.

-

Stimulation Parameters (Indirect):

-

Voltage: Supramaximal (determine by increasing V until twitch height plateaus, then add 20%). Typically 1–5 V.

-

Frequency: 0.1 Hz (1 twitch every 10 seconds).

-

Duration: 0.2 ms.

-

Phase 3: The Self-Validating Control (CRITICAL)

Before applying drugs, you must validate that you are stimulating the nerve , not the muscle directly.

-

Test: Briefly switch pulse width to 0.05 ms or lower voltage.

-

Observation: The twitch should disappear or diminish significantly if it is neural. Direct muscle stimulation requires higher energy.

-

Return: Return to supramaximal parameters (0.2 ms, >1V) for the experiment.

Phase 4: Cumulative Concentration-Response (d-TC)

Construct a dose-response curve to determine the IC50.

-

Baseline: Record stable twitch height (T0) for 5 minutes.

-

Dosing: Add d-TC cumulatively to the bath. Do not wash out between doses.

-

Suggested Range:

.

-

-

Interval: Wait 3–5 minutes per dose or until the block stabilizes (equilibrium).

-

Measurement: Record the reduced twitch height (Tx).

Phase 5: Reversibility Test

-

Washout: After achieving >90% block, wash the tissue 3 times with fresh Krebs.

-

Recovery: Observe the return of twitch height (passive washout).

-

Active Reversal (Optional): Add Neostigmine (

) to demonstrate competitive antagonism. The block should reverse rapidly as ACh accumulation outcompetes d-TC [2].

Experimental Workflow (DOT Visualization)

Figure 2: Step-by-step experimental workflow for d-TC characterization.

Data Analysis & Expected Results

Calculation

Calculate the percentage inhibition for each concentration:

Typical Values

| Parameter | Value Range | Notes |

| IC50 (Tissue Bath) | Higher than patch-clamp (nM) due to tissue diffusion barriers [3]. | |

| Onset Time | 2–5 minutes | Relatively slow onset compared to depolarizing agents. |

| Reversibility | >90% Recovery | Reverses with washout or AChE inhibitors. |

Troubleshooting & Expert Insights

"Neostigmine-Resistant Curarization"

If a massive overdose of d-TC is applied (e.g.,

The "Run-Down" Artifact

Problem: Twitch height decreases gradually over time even without drug. Cause: Usually tissue hypoxia or glucose depletion. Solution: Ensure vigorous bubbling (carbogen) directly near the tissue but not on the tissue (mechanical noise). Check pH of Krebs solution.

Direct Muscle Stimulation Check

If d-TC fails to block the twitch:

-

You may be stimulating the muscle directly (current too high).

-

Test: Add d-TC. If twitch persists, stop stimulation, add a sodium channel blocker (Tetrodotoxin). If twitch still persists, your stimulation is direct muscle activation.

References

-

Bulbring, E. (1946). Observations on the isolated phrenic nerve diaphragm preparation of the rat. British Journal of Pharmacology, 1(1), 38–61.

-

Baraka, A. (1977).[2] Irreversible curarization.[2][3] Anaesthesia and Intensive Care, 5(3), 244-246.

-

Wenningmann, I., & Dilger, J. P. (2001). The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium.[4] Molecular Pharmacology, 60(4), 790–796.

-

Baraka, A. (2014).[3] Reversal of Nondepolarizing Neuromuscular Block by Neostigmine.[1][2][3][5][6][7][8] Austin Journal of Anesthesia and Analgesia, 2(5), 1027.[3]

Sources

- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 2. Irreversible curarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of Nondepolarizing Neuromuscular Block by Neostigmine [austinpublishinggroup.com]

- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aub.edu.lb [aub.edu.lb]

- 7. Neuromuscular Block – eDrug [edrug.mvm.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

Precision Neuromuscular Blockade in Zebrafish: (+)-Tubocurarine Application Note

Core Directive & Scientific Rationale

The Challenge: Immobilization Without Neural Suppression

Standard zebrafish anesthesia using Tricaine (MS-222) acts by blocking voltage-gated sodium channels (

The Solution: (+)-Tubocurarine

(+)-Tubocurarine (d-tubocurarine or d-TC) provides a superior alternative for these applications. It is a non-depolarizing neuromuscular blocker that acts specifically at the neuromuscular junction (NMJ).

Key Advantages:

-

Specificity: Targets peripheral nicotinic acetylcholine receptors (nAChRs), leaving the central nervous system (CNS) and cardiac rhythm largely intact.

-

Reversibility: Unlike

-Bungarotoxin (which binds irreversibly), d-TC is a competitive antagonist. Paralysis can be reversed by washout, allowing for longitudinal studies. -

Stability: Eliminates muscle twitch artifacts during high-resolution confocal or light-sheet microscopy.

Mechanism of Action

d-TC functions as a competitive antagonist. It binds to the

Figure 1: Mechanism of Action. d-TC competes with ACh for binding sites on the nAChR.[1] High concentrations of d-TC reduce the probability of ACh binding, effectively silencing muscle contraction without affecting upstream neuronal firing.

Safety & Reagent Preparation

⚠️ Critical Safety Warning

(+)-Tubocurarine is a potent neurotoxin . It can cause respiratory paralysis in humans if ingested or injected.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat at all times.

-

Handling: Prepare stocks in a fume hood.

-

Disposal: All d-TC contaminated solutions must be disposed of as hazardous chemical waste, not down the sink.

Reagent Formulation

| Component | Concentration | Preparation Notes | Storage |

| (+)-Tubocurarine Chloride | 10 mM (Stock) | Dissolve powder in sterile dH₂O or E3 medium. Vortex until clear. | -20°C (Aliquot to avoid freeze-thaw) |

| E3 Medium | 1X | Standard zebrafish medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄). | Room Temp |

| Working Solution | 2 - 50 µM | Dilute Stock 1:2000 to 1:200 in E3 Medium. | Prepare Fresh |

Protocol: Larval Immersion (3 - 7 dpf)

This method is optimized for larvae between 3 and 7 days post-fertilization (dpf).[2] At this stage, d-TC can absorb through the skin and gills, though efficiency decreases as larvae age and skin thickens.

Experimental Workflow

Figure 2: Operational Workflow. The iterative validation step is critical to avoid over-dosing (toxicity) or under-dosing (drift during imaging).

Step-by-Step Methodology

-

Titration (First Run Only):

-

Larval sensitivity varies by batch and age.

-

Prepare three wells in a 6-well plate with 5 µM, 10 µM, and 25 µM d-TC in E3.

-

Add 5 larvae to each and monitor for loss of touch response.

-

Target: Complete paralysis within 10–15 minutes without cessation of heartbeat.

-

Note: Older larvae (5-7 dpf) often require 25–50 µM due to reduced skin permeability.

-

-

Drug Exposure:

-

Transfer larvae to the determined working concentration (e.g., 10 µM).

-

Incubate at 28.5°C for 10–20 minutes.

-

Validation: Gently prod the tail with a gel-loading tip.

-

Success: No tail flick, but heart rate is visible and regular.

-

Failure: Larva swims away

Increase concentration or time.

-

-

-

Mounting:

-

Once paralyzed, transfer larvae to Low Melting Point (LMP) Agarose (0.8% - 1.2%).

-

Crucial: The agarose must contain d-TC at the same working concentration (e.g., 10 µM) to prevent the drug from washing out during the long imaging session.

-

Without d-TC in agarose: Paralysis will wear off in ~30-60 minutes as the drug diffuses out of the fish.

-

-

Imaging:

-

Recovery (Optional):

-

Carefully remove larvae from agarose.

-

Place in a "Recovery Bath" of fresh E3 medium.

-

Perform 3 washes over 30 minutes.

-

Movement usually returns within 1–2 hours.

-

Validation & Quality Control

To ensure data integrity, you must distinguish between a dead fish, an anesthetized fish, and a paralyzed fish.

| Parameter | Tricaine (MS-222) | (+)-Tubocurarine | Dead/Toxic |

| Touch Response | Absent | Absent | Absent |

| Heart Rate | Suppressed/Slow | Normal/Robust | Stopped/Faint |

| Brain Activity | Suppressed | Active/Normal | Inactive |

| Blood Flow | Reduced | Normal | Stasis |

QC Checkpoint: If the heart rate drops significantly (<100 bpm for larvae), the d-TC concentration is too high or the larva is hypoxic.

Troubleshooting Guide

Issue: "The larvae start twitching halfway through imaging."

-

Cause: Diffusion of d-TC out of the tissue.

-

Fix: Ensure the mounting agarose and the immersion water (if using a water-dipping lens) contain d-TC at the working concentration.

Issue: "Larvae are paralyzed but the heart stops."

-

Cause: Overdose or synergistic toxicity if combined with other agents.[5]

-

Fix: Reduce concentration by 50%. Ensure larvae are not left in the high-concentration bath for >30 mins before mounting.

Issue: "No paralysis even at 50 µM."

-

Cause: Larvae are too old (>7 dpf); skin is impermeable.

-

Fix: Switch to microinjection . Inject 1–2 nL of 2 mM d-TC directly into the dorsal musculature or pericardium. (Note: Injection requires transient Tricaine anesthesia to immobilize the fish for the needle insertion).

References

-

Mechanism & Pharmacology

- Katz, B., & Miledi, R. (1978). A re-examination of curare action at the motor endplate. Proceedings of the Royal Society of London. Series B. Biological Sciences.

-

Zebrafish Immobilization Comparison

-

Protocol Grounding (Concentrations)

- Severi, K. E., et al. (2014). Neural Control of Swimming in Zebrafish Larvae.

-

Reversibility Studies

- Chang, C. C., & Lee, C. Y. (1963). Isolation of neurotoxins from the venom of Bungarus multicinctus and their modes of neuromuscular blocking action. (Classic comparison of reversible Curare vs. irreversible Bungarotoxin).

Sources

- 1. Study of the reversal effect of NF449 on neuromuscular blockade induced by d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ibidi.com [ibidi.com]

- 5. Improved Long-Term Imaging of Embryos with Genetically Encoded α-Bungarotoxin | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Advanced Electrophysiological Profiling of Synaptic Transmission Using (+)-Tubocurarine

Introduction & Mechanistic Grounding

(+)-Tubocurarine (d-TC), a classic non-depolarizing muscle relaxant, remains a cornerstone pharmacological tool for isolating and analyzing synaptic transmission at the neuromuscular junction (NMJ) and central cholinergic synapses. As a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs), d-TC binds primarily to the

By competitively occupying these binding sites, d-TC prevents acetylcholine (ACh) from inducing the conformational changes required for channel opening. In electrophysiological studies, applying d-TC reduces the amplitude of the end-plate potential (EPP) below the threshold required to trigger a muscle action potential. This sub-threshold EPP allows researchers to record synaptic events without the mechanical artifact of muscle twitching, which would otherwise dislodge intracellular microelectrodes and ruin the patch seal[2][3].

Mechanism of competitive nAChR blockade by (+)-Tubocurarine.

Quantitative Pharmacodynamics

Understanding the binding kinetics of d-TC is critical for experimental design. Equilibrium conditions are rarely met during the transient release of ACh in synaptic transmission (which occurs in ~200 microseconds); thus, the rapid association and dissociation rates dictate the functional blockade observed during high-frequency stimulation[2][4].

Table 1: Pharmacokinetic & Binding Parameters of (+)-Tubocurarine

| Parameter | Value | Experimental Context & Significance |

| IC50 | ~41 nM | Equilibrium inhibition at 20-23°C; defines baseline potency[4][5]. |

| Association Rate ( | 1.2 | Fast binding kinetics comparable to ACh; measured via patch clamp[4]. |

| Dissociation Rate ( | 5.9 | Determines the recovery rate of the receptor between synaptic events[4]. |

| Target Receptors | Muscle-type nAChR | High affinity for |

| Working Concentration | 1.0 - 5.0 | Standard range for sub-threshold EPP recording without muscle twitch[2]. |

Experimental Design & Causality: The "Why" Behind the Protocol

-

Preventing Muscle Contraction: To study evoked neurotransmitter release (quantal content), the motor nerve is stimulated. Without d-TC, the resulting EPP triggers a muscle twitch. Using 1–5

M d-TC reduces the EPP amplitude to ~2-5 mV, safely below the voltage-gated sodium channel threshold[2]. -

Avoiding Open-Channel Block: While d-TC is primarily a competitive antagonist, it can act as an open-channel blocker at high concentrations or highly hyperpolarized membrane potentials[2][6]. To maintain a purely competitive mechanism, experiments should avoid extreme hyperpolarization (e.g., holding at -90 mV can introduce slight channel block[2]).

-

Presynaptic vs. Postsynaptic Validation: A hallmark of a successful d-TC application is the reduction in Miniature End-Plate Potential (MEPP) amplitude without a change in MEPP frequency. A drop in frequency would indicate unintended presynaptic toxicity or preparation rundown, invalidating the data[7][8].

Step-by-Step Methodologies

Protocol A: Reagent Preparation

-

Stock Solution: Reconstitute (+)-Tubocurarine chloride in distilled water or standard extracellular saline to a concentration of 10 mM. Gentle warming may be required for complete solubilization[5].

-

Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions remain stable for up to 3 months[5].

-

Working Dilution: On the day of the experiment, dilute the stock in oxygenated physiological saline (e.g., Ringer's solution) to a final working concentration of 1.0 to 5.0

M[2]. Protect from excessive light exposure[5].

Protocol B: Ex Vivo NMJ Intracellular Recording

-

Tissue Preparation: Dissect the muscle preparation (e.g., mouse diaphragm or frog cutaneous pectoris) with its innervating nerve intact. Pin the tissue securely in a Sylgard-lined recording chamber[3].

-

Perfusion: Continuously perfuse the chamber with oxygenated saline (95% O

/ 5% CO -

Microelectrode Placement: Impale a muscle fiber near the visualizable end-plate region using a sharp borosilicate glass microelectrode (resistance 10-20 M

, filled with 3 M KCl)[9]. -

Nerve Stimulation: Draw the cut end of the motor nerve into a suction electrode. Apply suprathreshold square-wave electrical pulses (e.g., 0.1 ms duration, 1-50 Hz) to evoke EPPs[10].

-

Self-Validation & Recording:

-

Step 5a (Baseline Check): Record spontaneous MEPPs for 2-3 minutes. Verify that the frequency is stable (typically 0.5 - 2 Hz depending on the species) to confirm presynaptic integrity. If MEPP frequency drops significantly, wash the preparation and check tissue viability[7][8].

-

Step 5b (Evoked Recording): Stimulate the nerve and record the EPP. The EPP should be cleanly isolated without generating an action potential. If a twitch occurs, slightly increase the d-TC concentration by 0.5

M increments until the twitch is abolished[3].

-

Electrophysiological workflow for NMJ synaptic transmission recording.

Data Analysis: Quantal Content Calculation

To calculate the quantal content (

Causality Note: Because d-TC competitively blocks nAChRs, both EPP and MEPP amplitudes are reduced proportionally. Therefore, the calculated quantal content (

References

1.4[4] 2.10[10] 3.5[5] 4.2[2] 5. 7[7] 6.1[1] 7.6[6] 8.8[8] 9.3[3] 10.9[9]

Sources

- 1. Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuromuscular transmission in a mammalian preparation in the absence of blocking drugs and the effect of D-tubocurarine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Tubocurarine Chloride [sigmaaldrich.com]

- 6. annualreviews.org [annualreviews.org]

- 7. Nicotinic receptors on the rat phrenic nerve: evidence for negative feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Modulation of Synaptic Vesicle Exocytosis in Muscle-Dependent Long-Term Depression at the Amphibian Neuromuscular Junction | PLOS One [journals.plos.org]

- 10. Pre-and post-junctional effects of tubocurarine and other nicotinic antagonists during repetitive stimulation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing (+)-Tubocurarine for the Pharmacological Profiling of Nicotinic Acetylcholine Receptor Subtypes

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels belonging to the Cys-loop receptor superfamily[1]. They mediate fast synaptic transmission at the neuromuscular junction, autonomic ganglia, and various regions of the central nervous system. (+)-Tubocurarine (d-TC), a classical benzylisoquinoline alkaloid derived from Chondrodendron tomentosum, is widely recognized as a broad-spectrum, competitive nAChR antagonist[1].

In modern electrophysiology and drug discovery, d-TC is an indispensable pharmacological tool. It is utilized to isolate nAChR-mediated currents from parallel cholinergic pathways (such as muscarinic responses)[2][3] and to establish baseline antagonistic profiles when screening novel allosteric modulators or subtype-selective compounds[4][5]. This application note provides a comprehensive, self-validating framework for deploying d-TC in both heterologous expression systems and native tissues.

Pharmacological Profile and Subtype Selectivity

While historically classified as a non-selective antagonist, d-TC exhibits distinct binding affinities and inhibitory potencies across different nAChR stoichiometries. Understanding these quantitative differences is critical for experimental design, particularly when determining the appropriate concentration to achieve full receptor blockade without inducing off-target effects.

Table 1: Inhibitory Potency (IC50) of (+)-Tubocurarine Across Key nAChR Subtypes

| nAChR Subtype | Primary Localization | d-TC IC50 / Potency | Functional Role | Reference |

| Muscle-type (α1β1εδ) | Neuromuscular junction | ~0.39 μM | Muscle contraction | [6] |

| Neuronal α4β2 | Central Nervous System | ~5.5 μM | Cognition, reward pathways | [4] |

| Neuronal α3β4 | Autonomic Ganglia | ~7.6 μM | Autonomic signaling | [4] |

| Neuronal α7 | CNS / Immune cells | ~7.77 μM | Calcium signaling, inflammation | [6] |

Note: IC50 values can shift based on the expression system, the concentration of the agonist used for activation, and the specific holding potential, as d-TC can exhibit voltage-dependent pore blockade at high concentrations.

Mechanistic Framework

d-TC primarily acts via competitive antagonism at the orthosteric binding site, preventing acetylcholine (ACh) from initiating the conformational changes required for channel gating[3]. At higher concentrations, d-TC can also act as a non-competitive open-channel blocker, physically occluding the ion pore.

Fig 1. Mechanism of (+)-Tubocurarine antagonism on nAChR activation and ion channel gating.

Self-Validating Experimental Methodologies

To accurately assess nAChR function and d-TC antagonism, researchers must account for the rapid desensitization kinetics of these receptors (particularly the α7 subtype). The following protocols are engineered to ensure causality and reproducibility.

Protocol A: Whole-Cell Patch-Clamp in Mammalian Cells (e.g., HEK293, SH-SY5Y)

Mammalian cell lines provide a physiological lipid environment that ensures proper receptor folding and post-translational modification[5][7].

Step-by-Step Methodology:

-

Solution Preparation:

-

External Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH)[7].

-

Internal Pipette Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 1 mM CaCl₂, 1 mM MgCl₂ (pH adjusted to 7.2 with KOH)[7].

-

Causality Note: The inclusion of 10 mM EGTA in the internal solution is critical. nAChRs are highly permeable to calcium. Without robust intracellular calcium buffering, calcium influx will activate secondary Ca²⁺-activated potassium or chloride channels, contaminating the primary nAChR inward current.

-

-

Cell Patching: Pull borosilicate glass pipettes to a resistance of 1–2 MΩ. Form a Gigaohm (GΩ) seal on the target cell and rupture the membrane to achieve the whole-cell configuration[7].

-

Voltage Clamping: Hold the membrane potential at -60 mV to -80 mV.

-

Baseline Agonist Application: Using a rapid gravity-driven or piezoelectric perfusion system, apply an EC50 concentration of ACh (e.g., 50 μM) for 2–5 seconds. Record the peak inward current.

-

Washout: Perfuse with standard external solution for 3 minutes to allow the receptors to fully recover from desensitization.

-

Antagonist Pre-incubation & Co-application: Perfuse the cell with the desired concentration of d-TC (e.g., 10–50 μM) for 1–2 minutes[2][5]. Immediately follow with a co-application of ACh + d-TC.

-

Causality Note: Pre-incubation is mandatory. Because d-TC is a competitive antagonist, it must reach binding equilibrium at the orthosteric site before the agonist is introduced. If co-applied simultaneously without pre-incubation, the rapid binding kinetics of ACh will outcompete d-TC, yielding an artificially low apparent inhibition.

-

Fig 2. Standard patch-clamp perfusion workflow for evaluating nAChR antagonism.

Protocol B: Pharmacological Isolation in Native Tissues

When studying native neurons (e.g., sympathetic ganglia or vestibular hair cells), ACh will activate both nAChRs and muscarinic acetylcholine receptors (mAChRs)[2][3].

Step-by-Step Methodology:

-

Muscarinic Blockade: To isolate the fast, ionotropic nAChR current from the slow, metabotropic mAChR current, continuously perfuse the preparation with 0.5 μM atropine sulfate[2][7].

-

Nicotinic Blockade Validation: Apply 10 μM d-TC to the bath. At this concentration, d-TC completely abolishes the rapid ACh-induced inward current and its associated current fluctuations, confirming the response is strictly mediated by nAChRs[2][3].

Quality Control and Data Validation

A self-validating protocol must differentiate between true pharmacological antagonism and experimental artifacts (such as receptor desensitization, cell rundown, or loss of voltage control).

-

The Recovery Metric (Critical Check): Following the ACh + d-TC co-application (Step 5 in Fig 2), the cell must be washed with external buffer for 3–5 minutes, followed by a final application of ACh alone. The peak inward current must recover to ≥80% of the initial baseline response . Failure to recover indicates that the observed "inhibition" was actually due to irreversible receptor desensitization or cell death.

-

Series Resistance Compensation: Ensure that series resistance (Rs) is compensated by at least 60–80%[7]. Large nAChR currents can cause significant voltage errors (

), which artificially blunts the peak current and skews IC50 calculations.

References

- Negative Allosteric Modulators That Target Human α4β2 Neuronal Nicotinic Receptors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfcyHq6at1DWPtajyuvSyVbysrY2Xo8fefpnyUfkrWkzuvoA_-OOV5tMHDoNznCIbhafSBYSAsuxN66XeV0d5ElfxHphiw2NRiA6xIip3jq32x6OykdB3HEA3RLSMb1QzGTe1UYfwUwP8Xbc8=]

- Muscarinic ACh Receptor Activation Causes Transmitter Release From Isolated Frog Vestibular Hair Cells. physiology.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1iTWXZthzra7gkAFvmlg1xnzLb0jq01Rq71ePUCXYog6NKLN3061dEGCk36533RA1F3gx1_dh4tqmllSQsinJoJROeYbwCnuzGGxOQh8RXMnLkzIS5ENpxEzdl-e_yhNqV-xvJ8sUjaYMokuALDhjLxSax1R7svHl]

- Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines. plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK1tRZyx49OQmZN3OzhLIchjugBFrVWsps0Pk3UOn8afZ2f0laqwERhbi6s4QadGJTVYtUUBmrj-EQupV4giXuwHmT1AYeZuIybaX3C6tRsW3sXpRziltOGe33IQ6VdcezP2Vsdl7m_co43PFBcDy9l1iCBtJ4Xt8tCXUXjy-S6Lm6KXU=]

- Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDInxUdzA1W7wuwhSI9-XqGqOZGuPQHpgHqmfxgeZ8j2eBEcbFkfCMarfo1KD90wvLNa7BhhBPqTSFyq0pkhDrDy5MO9BK3ZT0AQte4ituc60nUUAAaXx_63Zz7qLaqG78UcE=]

- Nicotinic ACh Receptors. tocris.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1JDh6qUdts1SwIfLhQPeSDLgnl_iT8Du92CUDU9Q9u2MQlETLRAeU-RwZcsHhGii834dKdRwVr-5AGJ2nw692bZ9C7-38zkS33QDoZ6lYL5ZCtbuskMXaHMY2uJ0rXvrYDsxyLxLQy4Bhg-5bvg0KHq7bwrGpr2ax22JTo7NUtgpeocWVoF5twbYaVKTff-1zDPHndg==]

- Effects of skeletal muscle denervation on the potency of succinylcholine. spandidos-publications.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoymVZOeZEDRXbzcEiHzrUB7ufU6QELXR6VnikKbqBmk0o37DJwTrbq0qIwxRqlYnq73VtcIzXIiYy3e166YEwpJDoMyj5Si4IsEMLXQUoIV6h1lDMj1a7sErYY2ffZKuX3XJL86EL6b4FnYC2TOwVxvAur53P3w==]

- Curare alkaloids from Matis Dart Poison: Comparison with d-tubocurarine in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors. plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgEHn_UsPHNCoHlOP7WG89X6q1SRYZJoR3_3r6qENzZRCaKNKCjqFmnzj7JV1yjQxWWymx-lbwwzf1O0Ea5WLNMD84Q92aLfiJRQxJ3hPJdx_QSRDpe_DW2OQgumD-8iWXyhosqRuEQeHplcnSFFTnALp69E2s3pw8ILGSIx783SfWKjc=]

Sources

- 1. resources.tocris.com [resources.tocris.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative Allosteric Modulators That Target Human α4β2 Neuronal Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines | PLOS One [journals.plos.org]

- 6. Curare alkaloids from Matis Dart Poison: Comparison with d-tubocurarine in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors | PLOS One [journals.plos.org]

- 7. Molecular Medicine Reports [spandidos-publications.com]

dose-response curve of (+)-Tubocurarine for muscle relaxation

Application Note: Characterization of the Dose-Response Relationship of (+)-Tubocurarine in Neuromuscular Transmission

andAbstract & Scope

(+)-Tubocurarine (d-Tc) serves as the archetypal competitive antagonist for nicotinic acetylcholine receptors (nAChR) at the neuromuscular junction (NMJ). While its clinical use has waned in favor of synthetic agents with better safety profiles (e.g., rocuronium), d-Tc remains the "gold standard" reference molecule for characterizing neuromuscular blockade in drug discovery.

This application note details the methodology for constructing a robust dose-response curve for d-Tc. It focuses on the Rat Phrenic Nerve-Hemidiaphragm preparation (ex vivo), widely regarded as the most reliable model for NMJ pharmacology due to its distinct innervation and physiological resilience.

Mechanism of Action

d-Tc acts as a non-depolarizing neuromuscular blocker.[1][2][3] It competes with Acetylcholine (ACh) for the

Key Pharmacological Characteristic: The blockade is surmountable . Increasing the concentration of ACh (e.g., via acetylcholinesterase inhibition with Neostigmine) can displace d-Tc and restore transmission.

Visualization: Competitive Antagonism at the NMJ

Figure 1: Competitive binding mechanism. d-Tc competes with ACh for the

Experimental Strategy: The "Diaphragm Resistance" Phenomenon

Expert Insight: When designing your dose-response study, you must account for the Safety Factor of Transmission . The rat diaphragm has a higher density of nAChRs and a higher quantal content of ACh release compared to peripheral limb muscles (e.g., Extensor Digitorum Longus or Tibialis Anterior).

-

Consequence: The diaphragm is more resistant to d-Tc.[4]

-

Data Implication: The

for the diaphragm is typically 5-7 fold higher than for limb muscles.-

Limb Muscle

: ~0.25 - 0.30 -